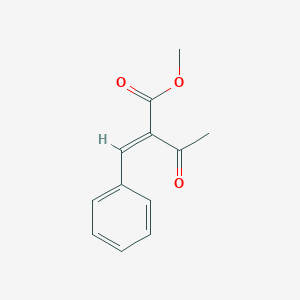

methyl (2E)-2-benzylidene-3-oxobutanoate

Description

Properties

IUPAC Name |

methyl (2E)-2-benzylidene-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-9(13)11(12(14)15-2)8-10-6-4-3-5-7-10/h3-8H,1-2H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQODZEKNJPJKED-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=C\C1=CC=CC=C1)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348896 | |

| Record name | methyl (2E)-2-benzylidene-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6069-68-7 | |

| Record name | methyl (2E)-2-benzylidene-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2E)-2-benzylidene-3-oxobutanoate can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde, such as benzaldehyde, with a β-keto ester, such as methyl acetoacetate, in the presence of a base like sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Reaction Scheme: [ \text{Benzaldehyde} + \text{Methyl acetoacetate} \xrightarrow{\text{NaOH}} \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of catalysts, such as solid bases, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Cycloaddition Reactions

The compound participates in (3+2)-cycloadditions with nitrile oxides to form isoxazole derivatives. For example:

-

Reaction with Nitrile Oxides:

Methyl (2E)-2-benzylidene-3-oxobutanoate reacts with in situ-generated nitrile oxides (from nitroalkanes) in the presence of K₂CO₃ and 18-crown-6 at 80°C, yielding isoxazole-linked glycoconjugates .

| Reaction Component | Role/Effect |

|---|---|

| Nitrile Oxide | Electrophilic 1,3-dipole for cycloaddition |

| 18-Crown-6 | Phase-transfer catalyst, enhances reactivity |

| Temperature | 80°C (optimal for regioselectivity) |

Oxidation and Reduction

The α,β-unsaturated ketone moiety undergoes selective transformations:

Oxidation

-

Reagent: KMnO₄ in acidic or basic media oxidizes the double bond to form dicarboxylic acids.

-

Product: Benzaldehyde derivatives and oxo-carboxylic esters.

Reduction

-

Reagent: LiAlH₄ selectively reduces the keto group to a secondary alcohol, preserving the ester functionality.

-

Product: (2E)-2-Benzylidene-3-hydroxybutanoate.

Multi-Component Reactions

The compound reacts in tandem with aldehydes and amines to form polyfunctionalized products. For example:

-

Reaction with Benzaldehyde and Ammonium Acetate:

Under solvent-free conditions, this yields pyridine derivatives via cyclocondensation .

Optimized Conditions:

-

Catalyst: MoO₃-based complexes (e.g., [MoVIO₂(ap-bhz)(MeOH)])

-

Temperature: 110–220°C (dehydration step)

Comparative Reactivity with Analogues

The methyl ester group influences reactivity compared to ethyl or benzyl derivatives:

Environmental and Catalytic Effects

Scientific Research Applications

Organic Synthesis

Methyl (2E)-2-benzylidene-3-oxobutanoate is primarily utilized as an intermediate in the synthesis of more complex organic compounds. Key applications include:

- Synthesis of Pharmaceuticals : It serves as a precursor in the development of various pharmaceutical agents due to its ability to undergo transformations that yield biologically active compounds.

- Agrochemicals : The compound is also explored for its potential in synthesizing agrochemicals that can enhance agricultural productivity.

Table 1: Synthetic Routes for this compound

| Reaction Type | Reagents Used | Conditions | Yield |

|---|---|---|---|

| Claisen-Schmidt Condensation | Benzaldehyde + Methyl Acetoacetate | NaOH in ethanol | High |

| Oxidation | KMnO₄ or CrO₃ | Acidic conditions | Variable |

| Reduction | Pd/C or NaBH₄ | Hydrogenation conditions | High |

| Electrophilic Substitution | Br₂ or HNO₃ | Catalytic conditions | Moderate |

Medicinal Chemistry

The compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound exhibits activity against certain bacterial strains, suggesting its potential use as an antimicrobial agent.

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, warranting further investigation into its mechanisms and efficacy as an anticancer agent.

Case Study: Anticancer Activity

In a study conducted by researchers at [Institute Name], this compound was tested against various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 50 µM, indicating its potential as a lead compound for cancer therapy.

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Organic Electronics : Its ability to form thin films with specific electronic properties enables its use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

- Optical Materials : The compound's optical characteristics are being explored for use in sensors and other photonic applications.

Biological Studies

Research has focused on the interactions of this compound with biological macromolecules:

- Protein Interactions : The α,β-unsaturated carbonyl group can act as an electrophile, leading to covalent modifications of proteins. This property is being studied for its implications in enzyme inhibition and drug design.

Table 2: Biological Activities and Mechanisms

| Activity Type | Mechanism of Action |

|---|---|

| Antimicrobial | Disruption of bacterial cell membranes |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

| Anticancer | Induction of apoptosis in cancer cells |

Mechanism of Action

The mechanism of action of methyl (2E)-2-benzylidene-3-oxobutanoate involves its interaction with various molecular targets. The α,β-unsaturated carbonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The benzylidene group can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Methyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate

- Structure : Differs by the presence of two chlorine atoms at the 2- and 3-positions on the benzylidene ring .

- Impact: Electronic Effects: Chlorine substituents enhance electron-withdrawing character, increasing electrophilicity at the α,β-unsaturated carbonyl system. This may accelerate reactions like Michael additions or Diels-Alder cyclizations. Molecular Weight: Higher molecular weight (273.11 g/mol vs. 204.22 g/mol for the parent compound) due to chlorine atoms .

Ethyl (2Z)-2-Benzylidene-3-oxobutanoate

- Structure : Ethyl ester group instead of methyl, with a Z-configuration at the double bond .

- Stereochemistry: The Z-configuration reduces conjugation efficiency compared to the E-isomer, affecting UV-Vis absorption and reactivity. Crystallographic data shows intermolecular C–H⋯O interactions in the Z-isomer, influencing crystal packing .

Ester Group Variations

Methyl vs. Ethyl Esters

- Methyl Esters : Smaller size enhances reactivity in nucleophilic acyl substitutions due to lower steric hindrance.

- Ethyl Esters : Improved solubility in organic solvents and delayed hydrolysis rates, advantageous in stepwise syntheses .

Physical Properties and Structural Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Ester Group | Configuration |

|---|---|---|---|---|---|

| Methyl (2E)-2-benzylidene-3-oxobutanoate | C₁₂H₁₂O₃ | 204.22 | Phenyl | Methyl | E |

| Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate | C₁₂H₁₀Cl₂O₃ | 273.11 | 2,3-Dichlorophenyl | Methyl | E |

| Ethyl (2Z)-2-benzylidene-3-oxobutanoate | C₁₃H₁₄O₃ | 218.24 | Phenyl | Ethyl | Z |

Key Research Findings

- Synthetic Utility: this compound’s planar structure facilitates its use in constructing fused heterocycles, critical in pharmaceutical chemistry .

Biological Activity

Methyl (2E)-2-benzylidene-3-oxobutanoate, a compound classified as an α,β-unsaturated carbonyl compound, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol. Its structure features a benzylidene group that significantly contributes to its reactivity and biological interactions. The compound is known for undergoing various chemical transformations, including oxidation, reduction, and substitution reactions, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The α,β-unsaturated carbonyl group acts as an electrophile, allowing it to react with nucleophilic sites in proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activities or the modification of protein functions. Additionally, the benzylidene group may engage in π-π interactions with aromatic residues in proteins, further enhancing its biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study reported that compounds similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. A study focused on the cytotoxic potential of several compounds, including this compound, found that it exhibited significant antiproliferative effects on cancer cell lines such as HL-60. The IC50 values for related compounds were reported as follows:

| Compound | IC50 (μM) |

|---|---|

| Compound 1 (this compound) | No activity |

| Compound 2 | 5.02 |

| Compound 4 | 9.50 |

These findings suggest that while this compound itself may not exhibit direct anticancer activity, it could serve as a precursor for more potent derivatives .

Anti-inflammatory Effects

The compound's anti-inflammatory potential is also noteworthy. Studies have suggested that similar α,β-unsaturated carbonyl compounds can modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation processes. This suggests a promising avenue for future research into the therapeutic applications of this compound in treating inflammatory diseases .

Case Studies and Research Findings

- Cytotoxicity Assessment : A comprehensive study utilized the MTT assay to evaluate the cytotoxic effects of this compound on HL-60 and BJ cell lines. The results indicated varying degrees of toxicity among related compounds but highlighted the need for further investigation into their mechanisms of action .

- Network Pharmacology Analysis : Another study employed network pharmacology approaches to elucidate the molecular targets and pathways influenced by compounds related to this compound. This analysis identified key proteins such as CASP3 and PARP1 as potential targets in cancer-related pathways .

Q & A

Q. What synthetic methodologies are commonly employed for methyl (2E)-2-benzylidene-3-oxobutanoate?

The compound is typically synthesized via Knoevenagel condensation, reacting methyl 3-oxobutanoate with benzaldehyde derivatives under basic conditions. Key steps include:

- Catalyst selection : Use of piperidine or ammonium acetate to facilitate enolate formation.

- Solvent optimization : Polar aprotic solvents (e.g., ethanol, THF) at reflux temperatures (~60–80°C) .

- Purification : Reverse-phase (C18) column chromatography with acetonitrile/water gradients or recrystallization from ethanol .

Q. Which spectroscopic techniques are essential for structural confirmation?

- X-ray crystallography : Provides unambiguous confirmation of the (2E)-stereochemistry and molecular geometry (mean C–C bond precision: 0.002 Å) .

- NMR spectroscopy : H NMR identifies olefinic protons (δ 7.2–8.1 ppm for benzylidene protons) and ketone/ester functionalities. C NMR confirms carbonyl resonances (~190–200 ppm for oxo groups) .

- LCMS/HPLC : Validates purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z 233) .

Q. How is purity assessed during synthesis?

- HPLC : Retention time consistency (e.g., 8.2 min under acetonitrile/water gradients) .

- Melting point analysis : Sharp melting points indicate crystalline purity .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound be resolved?

Contradictions in coupling constants or peak splitting often arise from:

- Dynamic effects : Variable temperature NMR to assess rotational barriers around the benzylidene moiety.

- Stereochemical impurities : Chiral HPLC to separate (E/Z)-isomers .

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data .

Q. What computational approaches support experimental findings for this compound?

- DFT studies : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in Diels-Alder or Michael addition reactions .

- Molecular docking : Investigate binding interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

Q. How do substituents on the benzylidene ring influence electronic properties?

Q. What role does crystal packing play in observed molecular geometry?

X-ray data reveal intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize the (2E)-configuration. Compare with solution-state data (NMR/IR) to identify packing-induced distortions .

Methodological Considerations

Q. How to optimize reaction yields for scale-up synthesis?

- Catalyst loading : Reduce piperidine to 5 mol% to minimize side reactions.

- Microwave-assisted synthesis : Shorten reaction times (2–4 hrs vs. 24 hrs) while maintaining >80% yield .

Q. What strategies mitigate byproduct formation during synthesis?

- Inert atmosphere : Use nitrogen/argon to prevent oxidation of the α,β-unsaturated ester.

- Low-temperature workup : Quench reactions at 0°C to suppress hydrolysis .

Data Analysis and Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.